molecular formula C8H9N3O B14850329 6-(2-Aminoethyl)-4-hydroxypyridine-2-carbonitrile

6-(2-Aminoethyl)-4-hydroxypyridine-2-carbonitrile

Cat. No.: B14850329
M. Wt: 163.18 g/mol
InChI Key: KFLAXXXUOSSUJE-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-4-hydroxypyridine-2-carbonitrile is an organic compound that features a pyridine ring substituted with an aminoethyl group, a hydroxyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-4-hydroxypyridine-2-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-4-hydroxypyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of a carbonyl group.

    Reduction: Formation of an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-4-hydroxypyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Aminoethyl)-4-hydroxypyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxyl and carbonitrile groups, in addition to the aminoethyl group, allows for a wide range of chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

6-(2-aminoethyl)-4-oxo-1H-pyridine-2-carbonitrile

InChI

InChI=1S/C8H9N3O/c9-2-1-6-3-8(12)4-7(5-10)11-6/h3-4H,1-2,9H2,(H,11,12)

InChI Key

KFLAXXXUOSSUJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)C#N)CCN

Origin of Product

United States

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